
6-Chloro-2-(2-methylbenzyl)-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(2-methylbenzyl)-1,8-naphthyridine is a heterocyclic compound that features a naphthyridine core substituted with a chloro group at the 6th position and a 2-methylbenzyl group at the 2nd position
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Chlor-2-(2-Methylbenzyl)-1,8-Naphthyridin beinhaltet typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit der Herstellung des Naphthyridin-Kerns, der aus kommerziell erhältlichen Vorstufen abgeleitet werden kann.
Benzylierung: Die 2-Methylbenzyl-Gruppe wird über eine nucleophile Substitutionsreaktion eingeführt, wobei häufig ein Benzylhalogenid und eine geeignete Base verwendet werden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Diese Verfahren beinhalten häufig:
Katalyse: Die Verwendung von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit und Selektivität.
Reinigung: Techniken wie Umkristallisation oder Chromatographie zur Reinigung des Endprodukts.
Analyse Chemischer Reaktionen
Reaktionstypen
6-Chlor-2-(2-Methylbenzyl)-1,8-Naphthyridin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.
Reduktion: Reduktionsreaktionen können zur Modifikation des Naphthyridin-Kerns verwendet werden.
Substitution: Die Chlor-Gruppe kann durch andere Nucleophile substituiert werden, um Derivate zu erzeugen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Naphthyridin-Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen.
Wissenschaftliche Forschungsanwendungen
6-Chlor-2-(2-Methylbenzyl)-1,8-Naphthyridin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird wegen seines Potenzials als Pharmakophor im Wirkstoffdesign untersucht, insbesondere für seine antimikrobiellen und anticancerogenen Eigenschaften.
Materialwissenschaften: Die Verbindung wird für ihre Verwendung bei der Entwicklung organischer Halbleiter und anderer fortschrittlicher Materialien erforscht.
Biologische Studien: Forscher untersuchen seine Interaktionen mit biologischen Makromolekülen, um seinen Wirkmechanismus und potenzielle therapeutische Anwendungen zu verstehen.
5. Wirkmechanismus
Der Wirkmechanismus von 6-Chlor-2-(2-Methylbenzyl)-1,8-Naphthyridin beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Diese Zielstrukturen können umfassen:
Enzyme: Die Verbindung kann Enzyme hemmen oder aktivieren, die an wichtigen biologischen Signalwegen beteiligt sind.
Rezeptoren: Sie kann an zelluläre Rezeptoren binden und so Signaltransduktionswege modulieren.
DNA/RNA: Die Verbindung kann mit Nukleinsäuren interagieren und so die Genexpression und die Proteinsynthese beeinflussen.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-(2-methylbenzyl)-1,8-naphthyridine involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate enzymes involved in critical biological pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound can interact with nucleic acids, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Chlor-2-Methylbenzyl-1,8-Naphthyridin: Eine eng verwandte Verbindung mit ähnlichen strukturellen Merkmalen.
2-(2-Methylbenzyl)-1,8-Naphthyridin: Fehlt die Chlor-Gruppe, aber es teilt den Naphthyridin-Kern und die Benzyl-Substitution.
Einzigartigkeit
6-Chlor-2-(2-Methylbenzyl)-1,8-Naphthyridin ist einzigartig aufgrund des Vorhandenseins sowohl der Chlor- als auch der 2-Methylbenzyl-Gruppen, die unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Kombination von Substituenten kann seine Reaktivität und Spezifität in verschiedenen Anwendungen verbessern.
Eigenschaften
Molekularformel |
C16H13ClN2 |
|---|---|
Molekulargewicht |
268.74 g/mol |
IUPAC-Name |
6-chloro-2-[(2-methylphenyl)methyl]-1,8-naphthyridine |
InChI |
InChI=1S/C16H13ClN2/c1-11-4-2-3-5-12(11)9-15-7-6-13-8-14(17)10-18-16(13)19-15/h2-8,10H,9H2,1H3 |
InChI-Schlüssel |
DOHWHGVFQHINFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CC2=NC3=NC=C(C=C3C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


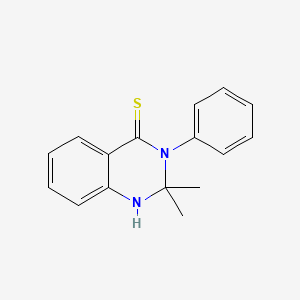
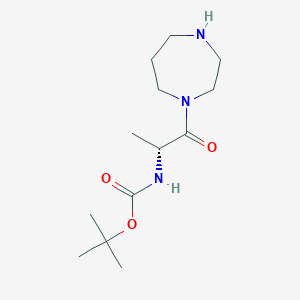
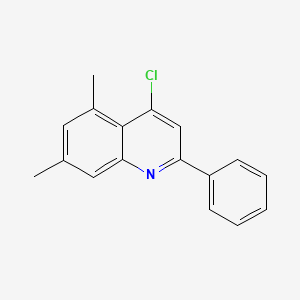
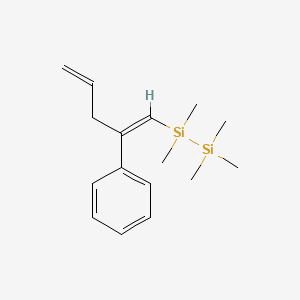
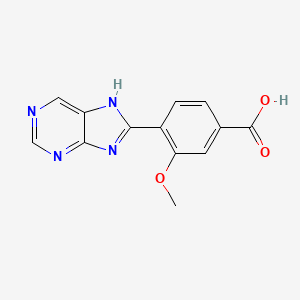



![N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11851274.png)
![N-Ethyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B11851278.png)
![N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide](/img/structure/B11851286.png)



